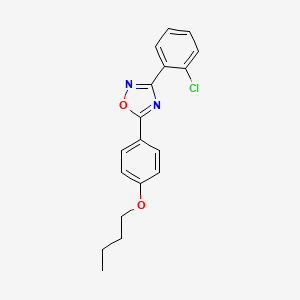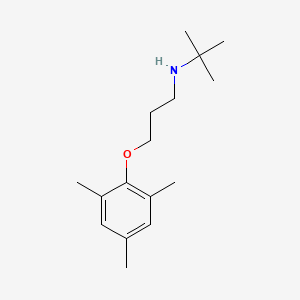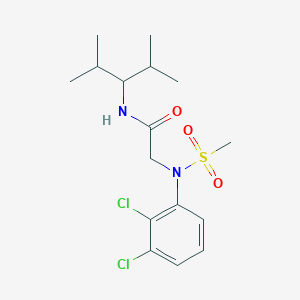
3,3,3-trifluoro-N-(4-methoxy-3-biphenylyl)-2-(trifluoromethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,3-trifluoro-N-(4-methoxy-3-biphenylyl)-2-(trifluoromethyl)propanamide, also known as TFMPP, is a synthetic chemical compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research for its psychoactive properties. TFMPP is a popular research chemical that has been used in numerous studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
The exact mechanism of action of 3,3,3-trifluoro-N-(4-methoxy-3-biphenylyl)-2-(trifluoromethyl)propanamide is not fully understood. However, it is believed to exert its effects by binding to and activating serotonin receptors in the brain. Specifically, 3,3,3-trifluoro-N-(4-methoxy-3-biphenylyl)-2-(trifluoromethyl)propanamide has been shown to have agonistic effects on the 5-HT1B and 5-HT2A receptors, which are involved in regulating mood, anxiety, and other cognitive processes.
Biochemical and Physiological Effects:
3,3,3-trifluoro-N-(4-methoxy-3-biphenylyl)-2-(trifluoromethyl)propanamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, which may contribute to its psychoactive effects. 3,3,3-trifluoro-N-(4-methoxy-3-biphenylyl)-2-(trifluoromethyl)propanamide has also been shown to increase heart rate and blood pressure, and to cause vasoconstriction.
実験室実験の利点と制限
One advantage of using 3,3,3-trifluoro-N-(4-methoxy-3-biphenylyl)-2-(trifluoromethyl)propanamide in lab experiments is its well-established pharmacological profile and mechanism of action. This makes it a useful tool for investigating the role of serotonin receptors in various physiological and pathological processes. However, one limitation of using 3,3,3-trifluoro-N-(4-methoxy-3-biphenylyl)-2-(trifluoromethyl)propanamide is its potential for abuse and dependence, which may limit its use in certain research contexts.
将来の方向性
There are several future directions for research on 3,3,3-trifluoro-N-(4-methoxy-3-biphenylyl)-2-(trifluoromethyl)propanamide. One area of interest is its potential therapeutic applications, particularly in the treatment of anxiety-related disorders. Another area of interest is its potential for use as a tool for investigating the role of serotonin receptors in various physiological and pathological processes. Additionally, further research is needed to better understand the long-term effects of 3,3,3-trifluoro-N-(4-methoxy-3-biphenylyl)-2-(trifluoromethyl)propanamide use, particularly with regard to its potential for abuse and dependence.
合成法
3,3,3-trifluoro-N-(4-methoxy-3-biphenylyl)-2-(trifluoromethyl)propanamide can be synthesized using various methods, including the reaction of 4-methoxy-3-biphenylamine with 3,3,3-trifluoro-2-(trifluoromethyl)propanoyl chloride in the presence of a base. Alternatively, 3,3,3-trifluoro-N-(4-methoxy-3-biphenylyl)-2-(trifluoromethyl)propanamide can be synthesized by reacting 3,3,3-trifluoro-2-(trifluoromethyl)propanoyl chloride with 4-methoxyphenylpiperazine in the presence of a base.
科学的研究の応用
3,3,3-trifluoro-N-(4-methoxy-3-biphenylyl)-2-(trifluoromethyl)propanamide has been widely used in scientific research to investigate its psychoactive properties. It has been shown to have agonistic effects on serotonin receptors, particularly the 5-HT1B and 5-HT2A receptors. 3,3,3-trifluoro-N-(4-methoxy-3-biphenylyl)-2-(trifluoromethyl)propanamide has also been shown to have anxiogenic effects, which makes it a useful tool for studying anxiety-related disorders.
特性
IUPAC Name |
3,3,3-trifluoro-N-(2-methoxy-5-phenylphenyl)-2-(trifluoromethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F6NO2/c1-26-13-8-7-11(10-5-3-2-4-6-10)9-12(13)24-15(25)14(16(18,19)20)17(21,22)23/h2-9,14H,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVSLCHJLXWMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NC(=O)C(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-[2-(3-fluorophenyl)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B4921871.png)

![(1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)methanol](/img/structure/B4921894.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B4921901.png)

![4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B4921912.png)
![{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B4921916.png)

![3-(4-methoxyphenyl)-1-phenyl-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B4921922.png)
![rel-(2R,3R)-3-(4-morpholinyl)-1'-(2-pyridinylmethyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4921924.png)
![6-[(4-fluorobenzyl)(methyl)amino]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B4921949.png)

![2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B4921970.png)